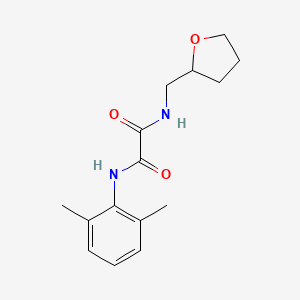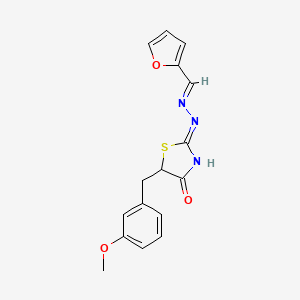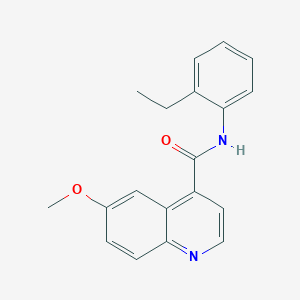
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide, commonly known as DMTFEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMTFEDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. In cancer cells, DMTFEDA has been found to inhibit the activity of proteins involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. In immune cells, DMTFEDA has been found to inhibit the production of pro-inflammatory cytokines by modulating the activity of transcription factors involved in cytokine gene expression.
Biochemical and Physiological Effects:
DMTFEDA has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that DMTFEDA can reduce tumor growth and inflammation in animal models. Additionally, DMTFEDA has been found to exhibit good pharmacokinetic properties, with a relatively long half-life and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
DMTFEDA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, DMTFEDA also has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Orientations Futures
There are several future directions for research on DMTFEDA, including:
1. Investigating the potential of DMTFEDA as a therapeutic agent for cancer and inflammatory diseases.
2. Developing new formulations of DMTFEDA with improved solubility and stability.
3. Exploring the mechanism of action of DMTFEDA in more detail to identify new targets for drug development.
4. Investigating the potential of DMTFEDA as a drug delivery system for targeting specific tissues and cells.
5. Studying the pharmacokinetics and pharmacodynamics of DMTFEDA in more detail to optimize dosing regimens and minimize side effects.
In conclusion, DMTFEDA is a promising compound with potential applications in various fields, including cancer therapy and inflammation. Further research is needed to fully understand the mechanism of action of DMTFEDA and to develop new formulations with improved properties.
Méthodes De Synthèse
DMTFEDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenyl isocyanate with tetrahydrofuran-2-ylmethylamine, followed by the addition of ethylenediamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
DMTFEDA has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that DMTFEDA can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMTFEDA has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHNZGDEOMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2455149.png)


![(1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2455153.png)
![ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2455157.png)
![(2Z)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2455160.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2455161.png)



![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455167.png)

